6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether
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Overview
Description
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether is a synthetic organic compound that belongs to the class of thiochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether typically involves the following steps:
Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-chlorothiophenol derivative, under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-methoxybenzyl ether group is achieved through nucleophilic substitution reactions. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group of the thiochromene, followed by the addition of 3-methoxybenzyl chloride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiochromene ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, 3-methoxybenzyl chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated thiochromenes, modified thiochromenes
Substitution: Amino or thiol-substituted thiochromenes
Scientific Research Applications
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions involving thiochromenes.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-ol
- 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate
Uniqueness
6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl 3-methoxybenzyl ether is unique due to the presence of the 3-methoxybenzyl ether group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
6-chloro-4-[(3-methoxyphenyl)methoxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO2S/c1-12-8-17(16-10-14(19)6-7-18(16)22-12)21-11-13-4-3-5-15(9-13)20-2/h3-7,9-10,12,16-18H,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBWQLBEFSFOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C=C(C=CC2S1)Cl)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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